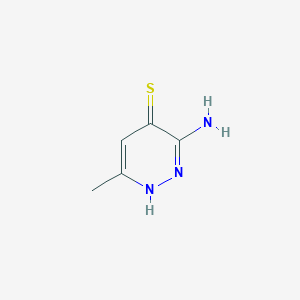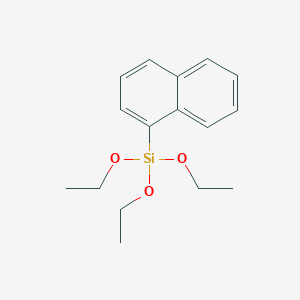
Triethoxy(naphthalen-1-yl)silane
Vue d'ensemble
Description
Triethoxy(naphthalen-1-yl)silane is a chemical compound with the CAS Number: 17938-06-6 and a molecular weight of 290.43 . It has the IUPAC name triethoxy (1-naphthyl)silane .
Molecular Structure Analysis
The molecular formula of Triethoxy(naphthalen-1-yl)silane is C16H22O3Si . The InChI code is 1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 .Physical And Chemical Properties Analysis
Triethoxy(naphthalen-1-yl)silane has a density of 1.0476 . Its boiling point is 121-3°C/0.1mmHg . The vapor pressure is 0.000208mmHg at 25°C , and the refractive index is 1.5273 .Applications De Recherche Scientifique
Material Science: Synthesis of Periodic Nanoporous Organosilicas
Summary of Application
Triethoxy(naphthalen-1-yl)silane is utilized in the synthesis of novel periodic nanoporous organosilicas (PNOs). These materials are synthesized through direct co-condensation with tetraethylorthosilicate .
Methods of Application
The synthesis involves various techniques such as nuclear magnetic resonance, X-ray powder diffraction, and photoluminescence spectroscopy. The compound is grafted onto the silicate matrix through oxygen bonds .
Results
The resulting PNOs exhibit high naphthalene content, crystallinity, and specific surface area. They demonstrate potential as phosphors in UV LEDs and for hydrogen and methane storage .
Chemical Synthesis: Sonochemical Barbier-type Reaction
Summary of Application
In chemical synthesis, Triethoxy(naphthalen-1-yl)silane is prepared from 1-bromonaphthalene and TEOS via a modified protocol of a sonochemical Barbier-type reaction .
Methods of Application
The reaction is carried out under ultrasound in THF at 50°C, leading to the formation of the desired silane compound .
Results
This method provides a pathway to synthesize Triethoxy(naphthalen-1-yl)silane efficiently, which can be used for further applications in material science and analytical research .
Chromatography: Stationary Phase Development
Summary of Application
Triethoxy(naphthalen-1-yl)silane is investigated for its potential use in developing stationary phases for chromatography due to its structural properties .
Methods of Application
The compound could be used to modify silica surfaces, enhancing the separation capabilities of chromatographic columns .
Results
While specific studies on this application are limited, the structural characteristics of Triethoxy(naphthalen-1-yl)silane suggest its suitability for such purposes .
Analytical Research: Photoluminescence Studies
Summary of Application
In analytical research, Triethoxy(naphthalen-1-yl)silane’s optical properties are explored, particularly its photoluminescence, which is comparable to naphthalene .
Methods of Application
Techniques like photoluminescence emission and excitation spectroscopy are used to study the optical properties of materials synthesized using the compound .
Results
The studies reveal that the materials exhibit blue/UV luminescence, indicating potential applications in optical devices and sensors .
Life Science: Biocompatible Material Synthesis
Summary of Application
The compound’s potential in life science is explored for synthesizing biocompatible materials due to its organic nature and compatibility with other biological molecules .
Methods of Application
Triethoxy(naphthalen-1-yl)silane could be used to modify surfaces or create scaffolds that interact favorably with biological tissues .
Results
Research in this area is still emerging, and the compound’s full potential in life science applications remains to be explored .
Environmental Science: Hydrogen and Methane Storage
Summary of Application
Environmental science benefits from the use of Triethoxy(naphthalen-1-yl)silane in the synthesis of materials for hydrogen and methane storage .
Methods of Application
Materials synthesized with the compound are tested with Sieverts’ apparatus to measure their storage capacities at various pressures .
Results
The materials demonstrate high weight proportions for hydrogen and methane, suggesting their effectiveness in storage applications .
This analysis provides a detailed look at the diverse applications of Triethoxy(naphthalen-1-yl)silane across various scientific fields, highlighting its versatility and potential for future research and development. Each application is distinct and contributes to the advancement of its respective field.
Photonic and Electronic Materials: Development of Optoelectronic Devices
Summary of Application
Triethoxy(naphthalen-1-yl)silane is used in the development of photonic and electronic materials due to its optically active naphthalene moiety, which can be tuned for blue/UV luminescence .
Methods of Application
The compound is incorporated into the mesopores walls of materials, and its optical properties are adjusted to achieve the desired luminescence for use in optoelectronic devices .
Results
The materials exhibit properties suitable for use as phosphors in UV LEDs, and the tuning of larger molecules trapped within the PNOs may lead to efficient white light phosphors. The nonlinear active properties of naphthalene also open up novel applications .
Nanotechnology: Creation of Nanocomposites
Summary of Application
In nanotechnology, Triethoxy(naphthalen-1-yl)silane is explored for creating nanocomposites with enhanced mechanical and thermal properties .
Methods of Application
The silane is used to modify the surface of nanoparticles, which are then incorporated into a polymer matrix to create the nanocomposites .
Results
The resulting nanocomposites show improved mechanical strength, thermal stability, and potential for use in various industrial applications .
Coating Technology: Anti-Corrosive and Hydrophobic Coatings
Summary of Application
The compound’s ability to modify surfaces is leveraged in coating technology to develop anti-corrosive and hydrophobic coatings .
Methods of Application
Triethoxy(naphthalen-1-yl)silane is applied to metal surfaces to form a protective layer that imparts corrosion resistance and hydrophobicity .
Results
Coated surfaces demonstrate enhanced resistance to environmental degradation and water repellency, extending the lifespan of the materials .
Catalysis: Catalyst Support Modification
Summary of Application
The silane is used to modify catalyst supports, improving the efficiency and selectivity of catalytic reactions .
Methods of Application
It is grafted onto the surface of catalyst supports, such as silica or alumina, to alter their surface properties and enhance catalytic activity .
Results
Modified catalysts show improved performance in various chemical reactions, leading to more efficient and sustainable processes .
Sensor Technology: Development of Chemical Sensors
Summary of Application
Triethoxy(naphthalen-1-yl)silane is utilized in sensor technology for the development of chemical sensors due to its sensitive optical properties .
Methods of Application
The compound is used to fabricate sensing materials that respond to specific chemical stimuli, altering their optical properties as a detectable signal .
Results
The sensors developed using this compound are capable of detecting low concentrations of various chemicals, making them useful for environmental monitoring and safety applications .
Pharmaceutical Research: Drug Delivery Systems
Summary of Application
In pharmaceutical research, the compound’s biocompatibility is exploited to develop drug delivery systems .
Methods of Application
Triethoxy(naphthalen-1-yl)silane is used to create nanoporous materials that can encapsulate and release drugs in a controlled manner .
Results
These drug delivery systems show promise in improving the efficacy and targeting of therapeutic agents, with potential applications in personalized medicine .
This extended analysis covers a wide range of applications for Triethoxy(naphthalen-1-yl)silane, demonstrating its versatility and potential impact on various scientific and industrial fields. Each application is backed by methodical research and experimentation, contributing to the advancement of technology and science.
Surface Modification for Improved Adhesion
Summary of Application
Triethoxy(naphthalen-1-yl)silane is used to modify surfaces to improve adhesion between different materials, particularly in polymer composites and coatings .
Methods of Application
The silane coupling agent is applied to surfaces to create a covalent bond between organic and inorganic materials, enhancing interfacial adhesive strength .
Results
The modified surfaces exhibit improved adhesion properties, which is valuable for multi-material applications and can lead to the development of new composite materials with enhanced mechanical and physical properties .
Silane Coupling Agents in Water Treatment
Summary of Application
The compound is being explored as a silane coupling agent for water treatment applications due to its ability to modify surfaces and interact with various materials .
Methods of Application
It is used to treat surfaces that come into contact with water, aiming to improve the efficiency of water purification systems .
Results
While specific data on this application is limited, the potential for Triethoxy(naphthalen-1-yl)silane to contribute to more effective water treatment processes is being investigated .
Development of Vulcanization Properties in Composites
Summary of Application
Research indicates that Triethoxy(naphthalen-1-yl)silane can affect the vulcanization properties of composites, leading to improved swelling and dynamic viscoelastic properties .
Methods of Application
The silane is incorporated into composite materials during the manufacturing process to enhance their vulcanization characteristics .
Results
Composites modified with the silane show improved environmental friendliness in the fabrication process and better overall performance .
Enhancement of Asphalt Binder Properties
Summary of Application
The use of Triethoxy(naphthalen-1-yl)silane in modifying asphalt binders is being studied to improve their properties and performance .
Methods of Application
The silane coupling agent is used to modify the aggregated surface of asphalt, aiming to enhance its binding properties .
Results
Asphalt binders treated with the silane demonstrate improved performance, potentially leading to longer-lasting and more durable road surfaces .
Synthesis of Nanoparticles and Ligand Immobilization
Summary of Application
Triethoxy(naphthalen-1-yl)silane is utilized in the synthesis of nanoparticles and for ligand immobilization due to its functional groups that can interact with various substances .
Methods of Application
The compound is used to introduce functional groups onto the surfaces of particles, which can then be used in various synthesis and immobilization processes .
Results
The functionalized nanoparticles and ligands show promise in a range of applications, from drug delivery to the development of new materials .
Improvement of Inorganic/Polymer Interface Adhesion
Summary of Application
Triethoxy(naphthalen-1-yl)silane is applied to improve the adhesion at the inorganic/polymer interface, which is crucial for the performance of composite materials .
Methods of Application
The silane forms a covalent bond with the inorganic surface while interacting with polymers, thus strengthening the interface .
Results
The enhanced interface adhesion leads to composites with better bond properties and overall material performance .
Safety And Hazards
Propriétés
IUPAC Name |
triethoxy(naphthalen-1-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O3Si/c1-4-17-20(18-5-2,19-6-3)16-13-9-11-14-10-7-8-12-15(14)16/h7-13H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJEYUFMTCHLQQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C1=CC=CC2=CC=CC=C21)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40400863 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.43 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triethoxy(naphthalen-1-yl)silane | |
CAS RN |
17938-06-6 | |
| Record name | triethoxy(naphthalen-1-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40400863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17938-06-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



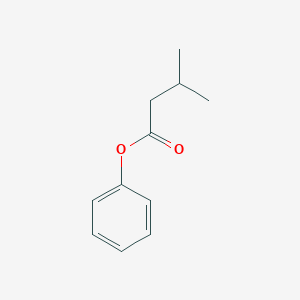
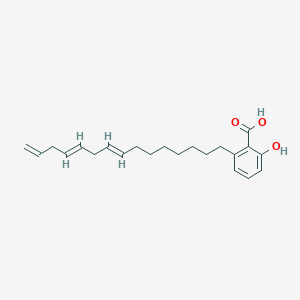
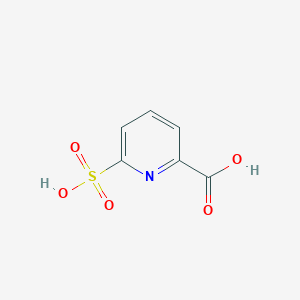
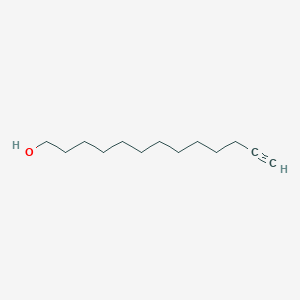

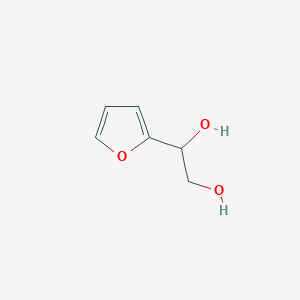
![2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]acetic Acid](/img/structure/B96115.png)
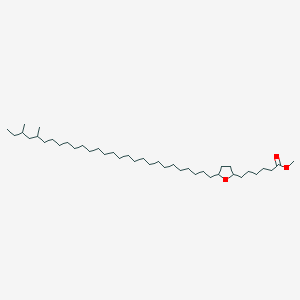
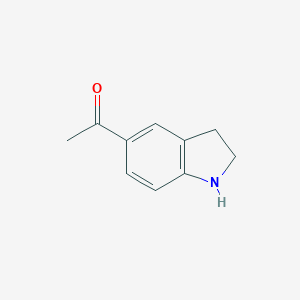
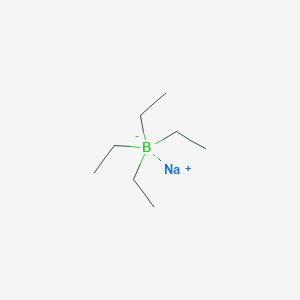
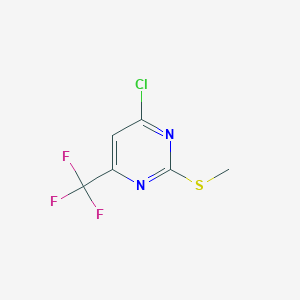
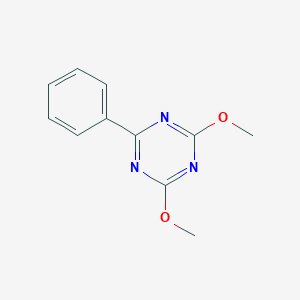
![1H-Pyrrolo[3,2-b]pyridin-5-ol](/img/structure/B96127.png)
